molecular formula C24H36O5 B1140521 Dihydrospinosyn A aglycone CAS No. 727695-12-7

Dihydrospinosyn A aglycone

Cat. No. B1140521
M. Wt: 404.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A notable study by Zhang et al. (2017) outlines a 7-step semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J from spinosyn A aglycone. This process involves the selective protection and deprotection of the C9–OH and C17–OH groups of the aglycone, followed by connection to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine. A key step in the synthesis involves the selective reduction of the 5,6-double bond of the macrolide, catalyzed by 10% Pd/C, to yield 3'-O-ethyl-5,6-dihydrospinosyn J (Zhang et al., 2017).

Scientific Research Applications

Semisynthesis and Insecticidal Application

Dihydrospinosyn A aglycone has been a focal point in the development of novel, environmentally friendly insecticides with a broad spectrum of action. A prominent example is spinetoram, a semisynthetic insecticide derived from spinosyn A aglycone, which showcases the potential of dihydrospinosyn A aglycone in agriculture and food storage. The semisynthesis of spinetoram involves a multi-step process starting from spinosyn A aglycone, highlighting the compound's versatility and the high yields achievable in its transformation. This research underscores the significance of dihydrospinosyn A aglycone in synthesizing insecticidal agents that offer effective pest management solutions with minimal environmental impact (Zhang et al., 2017).

Crosslinking Agent for Collagenous Tissues

Aglycone geniposidic acid (aGSA), derived from the fruits of Gardenia jasminoides ELLIS, represents another fascinating application of aglycones in scientific research. Used for the fixation of collagenous tissues, aGSA demonstrates the capacity to form intramolecular and intermolecular crosslinks within collagen fibers, thereby influencing tissue fixation processes. The study on aGSA provides insights into optimizing bioprostheses fixation, illustrating the broader potential of aglycones in biomedical applications (Mi et al., 2007).

Enzymatic Production of New Alkaloids

Research into the enzymatic reduction of strictosidine aglycone, a precursor in the biosynthesis of plant monoterpene indole alkaloids, has led to the discovery of new alkaloid compounds. This highlights the role of dihydrospinosyn A aglycone in expanding the diversity of natural products through biotechnological means. The identification of enzymes capable of catalyzing these transformations opens new avenues for the synthesis of novel compounds with potential pharmaceutical applications (Stavrinides et al., 2018).

Modification and Functionalization of Natural Products

The metabolic and functional diversity of saponins, which are derived from a hydrophobic aglycone backbone, underscores the significance of aglycones in the structural diversity and biological activity of natural products. Saponins, encompassing a wide range of biological activities, serve as a prime example of how aglycones contribute to the pharmacological and cosmetic potential of plant-derived compounds. The exploration of saponins and their semi-synthetic derivatives offers valuable insights into the role of aglycones in developing therapeutics and other bioactive compounds (Moses et al., 2014).

Safety And Hazards

Dihydrospinosyn A aglycone is not intended for human or veterinary use .

Future Directions

The semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J from spinosyn A aglycone can be helpful for developing an efficient chemical synthesis of spinetoram, and it also offers opportunities to synthesize spinosyn analogues and rhamnose derivatives .

properties

IUPAC Name

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUFDLFVFFUVQX-MRAVEKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrospinosyn A aglycone

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